1H-Phenalen-1-one, hydrazone
CAS No.: 6968-74-7
Cat. No.: VC16056550
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6968-74-7 |
---|---|
Molecular Formula | C13H10N2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | (Z)-phenalen-1-ylidenehydrazine |
Standard InChI | InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12- |
Standard InChI Key | HPLDEWYDQJJTIC-QINSGFPZSA-N |
Isomeric SMILES | C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2 |
Introduction
Structural and Molecular Characteristics
The parent compound, 1H-phenalen-1-one, features a polycyclic aromatic framework with a ketone group at the 1-position. Its molecular formula is C₁₃H₈O, with a molecular weight of 180.2020 g/mol . The hydrazone derivative retains this core structure but introduces a hydrazone group, altering its electronic and steric properties. Key structural identifiers include:
Property | Value | Source |
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CAS Registry Number | 6968-74-7 | |
IUPAC Name | (Z)-Phenalen-1-ylidenehydrazine | |
Molecular Formula | C₁₃H₁₀N₂ | |
Synonyms | Perinaphthenone hydrazone |
The planar aromatic system of 1H-phenalen-1-one contributes to its UV-Vis absorption properties, which are modified upon hydrazone formation. Infrared (IR) spectral data for the parent compound indicates a strong carbonyl stretch at ~1,670 cm⁻¹, which shifts upon hydrazone formation due to conjugation with the N–NH₂ group .
Synthesis and Reaction Pathways
The synthesis of 1H-phenalen-1-one, hydrazone typically involves a nucleophilic addition-elimination reaction between 1H-phenalen-1-one and hydrazine hydrate. A generalized reaction scheme is:
Optimization parameters such as solvent polarity, temperature, and stoichiometry influence reaction efficiency. Industrial-scale synthesis likely employs aprotic solvents (e.g., ethanol or DMF) under reflux conditions .
Physicochemical Properties
Hydrazones are known for their thermal stability and reversible hydrolysis under acidic conditions. Key properties of 1H-phenalen-1-one, hydrazone include:
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Thermal Behavior: Decomposition occurs above 250°C, consistent with aromatic hydrazones.
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Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DMSO and dichloromethane.
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Photostability: Resistance to UV degradation due to extended π-conjugation .
GHS Hazard | Precautionary Measures |
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Not classified | Use personal protective equipment (PPE) |
Avoid inhalation and skin contact |
Research Gaps and Future Directions
Publicly accessible studies on 1H-phenalen-1-one, hydrazone are sparse, with most data confined to structural elucidation. Potential research avenues include:
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